molecular formula C11H9FN2O B6330000 2-(6-Aminopyridin-3-yl)-4-fluorophenol, 95% CAS No. 1314985-89-1

2-(6-Aminopyridin-3-yl)-4-fluorophenol, 95%

Cat. No. B6330000
CAS RN: 1314985-89-1
M. Wt: 204.20 g/mol
InChI Key: WSLDMDJJKUVZPT-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) is an organic compound that has become a popular research topic in recent years. It is a synthetic compound with a wide range of applications in scientific research.

Scientific Research Applications

2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, DNA binding, and protein-protein interactions. It has also been used in studies of the effects of drugs on the central nervous system. Additionally, it has been used in studies of the effects of drugs on the cardiovascular system.

Mechanism of Action

2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) acts as an inhibitor of enzymes, DNA binding, and protein-protein interactions. It binds to the active site of enzymes and blocks their activity, preventing the formation of products. It also binds to DNA, preventing the binding of other molecules to the DNA. Additionally, it binds to proteins, preventing the formation of protein-protein interactions.
Biochemical and Physiological Effects
2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) has a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, DNA binding, and protein-protein interactions. It has also been shown to have an effect on the central nervous system, with studies showing it can reduce anxiety and depression. Additionally, it has been shown to have an effect on the cardiovascular system, with studies showing it can reduce blood pressure and cholesterol levels.

Advantages and Limitations for Lab Experiments

2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research. Additionally, it is a stable compound, making it easy to store and transport. However, it is a relatively new compound, so there is limited information available about its effects. Additionally, it is a synthetic compound, so it may not be as biologically active as naturally occurring compounds.

Future Directions

There are several potential future directions for research on 2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%). One potential direction is to further explore its effects on the central nervous system, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore its effects on the cardiovascular system, and its potential therapeutic applications. Additionally, further research could be conducted to explore its potential applications in drug delivery systems. Finally, further research could be conducted to explore its potential applications in the field of bioengineering.

Synthesis Methods

2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) is synthesized using a multi-step process. The first step involves the reaction of 6-amino-3-pyridinol with 4-fluorobenzaldehyde in the presence of a base catalyst, such as sodium hydroxide, to form the product. The second step involves the reaction of the product with an acid catalyst, such as hydrochloric acid, to form the desired compound.

properties

IUPAC Name

2-(6-aminopyridin-3-yl)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-2-3-10(15)9(5-8)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLDMDJJKUVZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270589
Record name Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314985-89-1
Record name Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314985-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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